Lipophilicity Profile: Meta-Fluoro vs. Analogs
1-(3-Fluorophenyl)pyrrolidine exhibits a computed XLogP3 of 3.7, representing a 0.2 log unit increase over the para-fluoro isomer (1-(4-fluorophenyl)pyrrolidine, logP = 2.49) and a ~0.3–1.2 log unit increase over unsubstituted 1-phenylpyrrolidine (logP = 2.35–3.56 depending on source) [1][2]. This elevated lipophilicity reflects the electronic effect of meta-fluorine substitution, which positions the fluorine dipole to reduce overall molecular polarity less effectively than para-substitution, thereby increasing octanol-water partitioning.
vs. para-F logP 2.49
vs. unsubstituted logP 2.35–2.42
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)pyrrolidine: logP = 2.49; 1-Phenylpyrrolidine: logP = 2.35–2.42 |
| Quantified Difference | Δ = +1.21 log units vs. para-fluoro isomer; Δ ≈ +0.3–1.35 vs. unsubstituted phenyl |
| Conditions | Computed values (PubChem XLogP3 3.0; chemsrc.com ACD/LogP; molbase.cn logP) |
Why This Matters
Higher lipophilicity predicts improved blood-brain barrier penetration (CNS drug design) but also higher non-specific protein binding and potential hERG liability, requiring deliberate optimization trade-offs that cannot be achieved by substituting with less lipophilic para-fluoro or unsubstituted analogs [3].
- [1] PubChem CID 15027223: XLogP3 = 3.7 for 1-(3-fluorophenyl)pyrrolidine. View Source
- [2] Molbase. 1-Phenylpyrrolidine (CAS 4096-21-3): LogP = 2.3518. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (General principles linking logP to CNS penetration, protein binding, and safety liabilities). View Source
